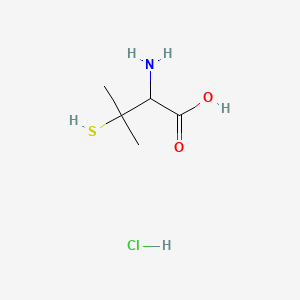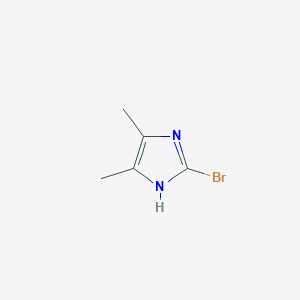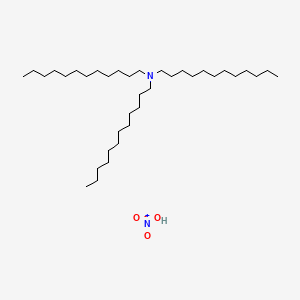
Iododioxobis(triphenylphosphine)rhenium(V)
Overview
Description
Iododioxobis(triphenylphosphine)rhenium(V) is a violet powder or crystalline solid . It is used as a catalyst for chemoselective direct reductive amination reactions, selective hydrogenation reactions, and living radical polymerization reactions .
Molecular Structure Analysis
The molecular formula of Iododioxobis(triphenylphosphine)rhenium(V) is [ (C6H5)3P]2ReO2I . The number of electrons in each of rhenium’s shells is 2, 8, 18, 32, 13, 2 and its electron configuration is [Xe] 4f 14 5d 5 6s 2 .Chemical Reactions Analysis
Iododioxobis(triphenylphosphine)rhenium(V) is known to be a catalyst for chemoselective direct reductive amination reactions, selective hydrogenation reactions, and living radical polymerization reactions .Physical And Chemical Properties Analysis
Iododioxobis(triphenylphosphine)rhenium(V) is a violet powder or crystalline solid . It has a melting point of 195-197 °C . The solubility in water and density are not available .Scientific Research Applications
Polymerization Catalyst
Iododioxobis(triphenylphosphine)rhenium(V) (Re(V) iododioxobis(triphenylphosphine)) has been shown to be an effective catalyst in the living radical polymerization of styrene. This process involves the use of alkyl iodide as an initiator and occurs in the presence of Al(Oi-Pr)3. The Re(V) complex enables the polymerization even at low temperatures (30 °C), yielding well-controlled polystyrene with narrow molecular weight distributions. This highlights its potential as a metal catalyst for polymer production (Kotani, Kamigaito, & Sawamoto, 1999).
Synthesis of Complex Oxorhenium(V) Compounds
The compound has been used in synthesizing complex oxorhenium(V) compounds. For example, Oxo(triphenylphosphine)[bis(3,5-di-tert-butyl-2-phenoxo)amido]rhenium(V) was prepared through a reaction involving iododioxobis(triphenylphosphine)rhenium(V). This reaction is notable for involving a nonclassical oxygen atom transfer, highlighting the versatility of Re(V) iododioxobis(triphenylphosphine) in synthetic chemistry (Wright & Brown, 2013).
Formation of Rhenium(III) Benzoylazo-Complexes
Iododioxobis(triphenylphosphine)rhenium(V) has also been used in the formation of rhenium(III) benzoylazo-complexes. These complexes were obtained through the reaction of oxotrichlorobis(triphenylphosphine)rhenium(V) with monobenzoylhydrazine and dibenzoylhydrazine. The study of these complexes provides insights into the coordination chemistry and reactivity of rhenium compounds (Chatt, Dilworth, Leigh, & Gupta, 1971).
Oxygen Atom Transfer Reactions
The study of oxygen atom transfer reactions in rhenium amidodiphenoxides involves the use of iododioxobis(triphenylphosphine)rhenium(V). This research provides valuable information about the locus of redox changes in these reactions, which is significant for understanding the chemistry of rhenium complexes (Hoffman, Oliver, & Brown, 2017).
Safety and Hazards
Future Directions
Iododioxobis(triphenylphosphine)rhenium(V) is currently used as a catalyst for chemoselective direct reductive amination reactions, selective hydrogenation reactions, and living radical polymerization reactions . Its future directions could involve further exploration and optimization of these reactions.
properties
IUPAC Name |
dioxorhenium;triphenylphosphane;hydroiodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H15P.HI.2O.Re/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;;/h2*1-15H;1H;;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WINFRJZWFCARCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.O=[Re]=O.I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H31IO2P2Re | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
870.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Tert-butyl 9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B3188670.png)





